[Ala16,17,20]-beta-Amyloid (1-28) is a synthetic peptide variant of the beta-amyloid peptide, specifically designed to study its structural and functional properties in relation to Alzheimer's disease. This compound consists of the first 28 amino acids of the beta-amyloid peptide, with alanine substitutions at positions 16, 17, and 20. Beta-amyloid peptides are known for their role in the formation of amyloid plaques, a hallmark of Alzheimer's disease.
Beta-amyloid peptides are derived from the proteolytic processing of amyloid precursor protein. The cleavage occurs through the action of beta-secretase and gamma-secretase enzymes, leading to various lengths of beta-amyloid peptides, including the full-length 42 amino acid variant and shorter fragments like beta-amyloid (1-28) .
Beta-amyloid (1-28) is classified as a neurotoxic peptide involved in neurodegenerative processes. It is primarily studied in the context of Alzheimer's disease due to its aggregation properties and potential to disrupt neuronal function.
The synthesis of [Ala16,17,20]-beta-Amyloid (1-28) typically involves solid-phase peptide synthesis techniques. This method allows for precise control over the sequence and modifications of the peptide.
The three-dimensional structure of beta-amyloid (1-28) reveals a predominantly alpha-helical conformation with a bend at residue 12. The proximity of histidine-13 and lysine-16 on the same face of the helix suggests potential binding interactions with heparan sulfate proteoglycans .
Key structural data includes:
Beta-amyloid (1-28) undergoes various chemical reactions that facilitate its aggregation into fibrillar structures. These include:
The aggregation process is influenced by factors such as pH, temperature, and concentration. For instance, at physiological pH levels, beta-sheet formation is favored, which is critical for amyloid plaque development .
The mechanism by which beta-amyloid (1-28) exerts its effects involves:
Studies indicate that even low concentrations (1 ng/mL) can significantly inhibit cholesterol esterification in human plasma, reflecting its biological impact .
Circular dichroism studies show that the secondary structure is influenced by solvent conditions; alpha-helical structures are favored in certain organic solvents while beta-sheet structures dominate in aqueous solutions .
[Ala16,17,20]-beta-Amyloid (1-28) is utilized in various research applications including:
The hydrophobic pentapeptide sequence Lys16-Leu17-Val18-Phe19-Phe20 (KLVFF) within the amyloid-beta (Aβ) peptide is a critical nucleation site for amyloid fibril formation. This segment, particularly residues 16–20 of full-length Aβ, displays high binding affinity to complementary regions on Aβ monomers, initiating β-sheet stacking and fibril elongation [1] [10]. Structural studies confirm that KLVFF adopts a rigid β-strand conformation in amyloid fibrils, facilitating cross-polymerization through both hydrophobic interactions and hydrogen bonding [4] [10]. Mutagenesis experiments demonstrate that residues Lys16, Leu17, and Phe20 are indispensable for aggregation, with substitutions at these positions causing significant disruption to fibrillization kinetics [1] [6]. The KLVFF sequence’s dominance in Aβ aggregation dynamics makes it a prime target for therapeutic interventions aimed at inhibiting amyloidogenesis.
Table 1: Key Properties of Native Aβ KLVFF Sequence
Property | Role in Aβ Aggregation | Experimental Evidence |
---|---|---|
Hydrophobicity | Drives monomer association via hydrophobic collapse | Solid-state NMR of Aβ(16–22) fibrils [10] |
β-Sheet Propensity | Forms stable cross-β spine core in fibrils | X-ray diffraction & 2D MAS NMR [10] |
Aromatic Stacking | Phe19-Phe20 π-π interactions stabilize fibril architecture | REDOR NMR of antiparallel β-sheets [10] |
Self-Recognition | Binds nascent Aβ monomers via sequence complementarity | Inhibition assays with KLVFF-derived peptides [4] |
The design of [Ala16,17,20]-Aβ(1-28) replaces residues Lys16, Leu17, and Phe20 with alanine, generating the modified sequence A16-A17-V-F18-A19-A20 (AAVFA) [1]. This triple-alanine substitution strategically disrupts the aggregation pathway through three interconnected mechanisms:
Biophysical assays confirm that these substitutions "profoundly impair the ability of the peptide to aggregate and form amyloid-like fibrils" [1]. Unlike wild-type Aβ(1–28), which forms Thioflavin T-positive fibrils, the Ala-mutated variant remains predominantly monomeric or forms non-fibrillar, off-pathway oligomers.
The alanine substitutions at positions 16, 17, and 20 induce collapse of the hydrophobic core and dismantle aromatic networks, fundamentally altering Aβ’s aggregation landscape:
Table 2: Structural and Functional Consequences of Alanine Substitutions
Parameter | Native Aβ(1–28) | [Ala16,17,20]-Aβ(1–28) | Biophysical Impact |
---|---|---|---|
16–20 Sequence | K16LVFF | A16A17VFA | Loss of β-sheet templating core [1] |
Hydrophobicity | High (KLVFF region) | Moderate (AAVFA region) | Reduced monomer association [1] |
Fibril Morphology | Mature, ThT+ fibrils | Amorphous aggregates | No amyloid signal in TEM/ThT [1] |
Membrane Interaction | Strong bilayer disruption | Weak perturbation | Loss of neurotoxic pore formation [3] |
The triple-alanine mutant thus acts as a dominant-negative inhibitor by occupying native Aβ’s recognition sites without enabling β-sheet propagation. This positions [Ala16,17,20]-Aβ(1–28) as a tool for dissecting amyloid mechanisms and a template for aggregation inhibitors [1] [4].
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